molecular formula C7H11F2N B7946202 7,7-Difluorobicyclo[2.2.1]heptan-2-amine

7,7-Difluorobicyclo[2.2.1]heptan-2-amine

Cat. No.: B7946202
M. Wt: 147.17 g/mol
InChI Key: REKSYJSTVJQYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Difluorobicyclo[221]heptan-2-amine is a bicyclic amine compound characterized by the presence of two fluorine atoms at the 7th position of the bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Difluorobicyclo[2.2.1]heptan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclo[2.2.1]heptane derivative.

    Fluorination: Introduction of fluorine atoms at the 7th position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

7,7-Difluorobicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles like hydroxide ions or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of hydroxylated or alkoxylated derivatives.

Scientific Research Applications

7,7-Difluorobicyclo[2.2.1]heptan-2-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7,7-Difluorobicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-amine: Lacks the fluorine substituents, resulting in different chemical and biological properties.

    7,7-Dichlorobicyclo[2.2.1]heptan-2-amine: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.

    7,7-Difluorobicyclo[2.2.1]heptane:

Uniqueness

7,7-Difluorobicyclo[2.2.1]heptan-2-amine is unique due to the presence of both fluorine atoms and an amine group, which confer distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications, distinguishing it from other related compounds.

Properties

IUPAC Name

7,7-difluorobicyclo[2.2.1]heptan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N/c8-7(9)4-1-2-5(7)6(10)3-4/h4-6H,1-3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKSYJSTVJQYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C2(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.